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molecular formula C10H11NO B3390439 3-Phenylcyclobutanone oxime CAS No. 99059-91-3

3-Phenylcyclobutanone oxime

Cat. No. B3390439
M. Wt: 161.20
InChI Key: ZRSRYYWZHNJBNH-UHFFFAOYSA-N
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Patent
US08802711B2

Procedure details

A yellow slurry of 3-phenylcyclobutanone (1.09 g, 7.44 mmol), MeOH (33.8 mL), water (3.38 mL), potassium carbonate (2.26 g, 16.4 mmol), and hydroxylamine hydrochloride (1.14 g, 16.4 mmol) was heated at 50° C. for 14 hours. The mixture was diluted with EtOAc (50 mL), washed with water (10 mL) and brine (10 mL), dried (Na2SO4), and concentrated. The residue was purified by flash column chromatography (0-50% EtOAc/hexanes, gradient elution) to provide the title compound (947 mg, 5.87 mmol, 79% yield). MS (DCI) M/Z 162 [M+H]+.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
3.38 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:10][C:9](=O)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO.C(=O)([O-])[O-].[K+].[K+].Cl.[NH2:21][OH:22]>CCOC(C)=O.O>[C:1]1([CH:7]2[CH2:10][C:9](=[N:21][OH:22])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(C1)=O
Name
Quantity
33.8 mL
Type
reactant
Smiles
CO
Name
Quantity
2.26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.14 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
3.38 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (0-50% EtOAc/hexanes, gradient elution)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(C1)=NO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.87 mmol
AMOUNT: MASS 947 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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